molecular formula C10H12ClN B2766352 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1531301-05-9

6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2766352
CAS No.: 1531301-05-9
M. Wt: 181.66
InChI Key: RJXDORSIRUQBMA-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydroquinoline, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly noteworthy .


Physical and Chemical Properties Analysis

6-Methyl-1,2,3,4-tetrahydroquinoline, a related compound, is described as yellowish crystals with a strong, civet-like odor. It is soluble in 2 parts of 80% alcohol .

Scientific Research Applications

X-ray Mapping and Crystal Structures

The study of substituted tetrahydroquinolines, including 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline, through X-ray diffraction reveals the significance of these compounds in understanding heterocyclic chemistry and structural analysis. Albov et al. (2004) provide detailed analysis on the crystal structures of several substituted tetrahydroquinolines, highlighting their importance in the field of crystallography and materials science. These compounds exhibit diverse crystal packing motifs, which are essential for designing new materials with specific properties (Albov, Rybakov, Babaev, & Aslanov, 2004).

Antimicrobial and Pharmacological Applications

Murugavel et al. (2018) explored the pharmacological, antimicrobial, and molecular modeling of novel isomer quinoline derivatives, emphasizing the structural and spectroscopic characteristics of these compounds. Their research highlights the potential of quinoline derivatives in the development of new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains. The study provides insights into the structural basis of their activity and opens avenues for further pharmacological exploration (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).

Antioxidant Activity and DNA Binding

The synthesis and evaluation of chloroquinoline derivatives for their antioxidant and CT-DNA binding capabilities illustrate the multifaceted applications of these compounds beyond their antimicrobial properties. Murugavel, Stephen, Subashini, and Ananthakrishnan (2017) demonstrated that chloroquinoline derivatives possess significant antioxidant activity and the ability to interact with DNA, suggesting their potential in therapeutic applications and as tools for studying DNA interactions. These findings underline the versatility of quinoline derivatives in biomedical research, offering promising avenues for drug development and the study of DNA-binding agents (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).

Safety and Hazards

When handling 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

While specific future directions for 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline are not mentioned in the sources, it is known that tetrahydroisoquinolines (THIQ), a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .

Properties

IUPAC Name

6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDORSIRUQBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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